1,5-dimethyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-1,2,3-triazole
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Overview
Description
1,5-Dimethyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-1,2,3-triazole is a boron-containing heterocyclic compound. It features a triazole ring substituted with a boronate ester group, making it a valuable intermediate in organic synthesis and materials science. The presence of the boronate ester group allows for versatile chemical modifications, making this compound useful in various applications, including medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,5-Dimethyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-1,2,3-triazole can be synthesized through several methods. One common approach involves the copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, also known as the “click” reaction. This method typically involves the following steps:
Preparation of the Alkyne Precursor: The alkyne precursor, such as 1,5-dimethyl-1H-1,2,3-triazole, is synthesized through standard organic synthesis techniques.
Borylation Reaction: The alkyne precursor is then reacted with bis(pinacolato)diboron in the presence of a palladium catalyst to introduce the boronate ester group.
Cycloaddition Reaction: The borylated alkyne is subjected to a CuAAC reaction with an azide compound to form the desired this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and catalyst loading, is crucial to ensure high yield and purity. Continuous flow chemistry techniques can also be employed to enhance the efficiency and scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
1,5-Dimethyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-1,2,3-triazole undergoes various chemical reactions, including:
Oxidation: The boronate ester group can be oxidized to form boronic acids.
Reduction: Reduction reactions can convert the boronate ester to other boron-containing functional groups.
Substitution: The triazole ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or sodium perborate can be used as oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) or nucleophiles such as amines can be used for substitution reactions.
Major Products Formed
Oxidation: Boronic acids.
Reduction: Boronates or boranes.
Substitution: Various substituted triazoles depending on the reagents used.
Scientific Research Applications
1,5-Dimethyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-1,2,3-triazole has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Employed in the development of boron-containing drugs and bioactive molecules.
Medicine: Investigated for its potential in boron neutron capture therapy (BNCT) for cancer treatment.
Industry: Utilized in the synthesis of advanced materials, such as polymers and electronic materials.
Mechanism of Action
The mechanism of action of 1,5-dimethyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-1,2,3-triazole depends on its application. In medicinal chemistry, the boronate ester group can interact with biological targets, such as enzymes or receptors, through reversible covalent bonding. This interaction can modulate the activity of the target, leading to therapeutic effects. The triazole ring can also participate in hydrogen bonding and π-π interactions, enhancing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
1,5-Dimethyl-1H-1,2,3-triazole: Lacks the boronate ester group, making it less versatile in chemical modifications.
4-Bromo-1,5-dimethyl-1H-1,2,3-triazole: Contains a bromine atom instead of the boronate ester, leading to different reactivity and applications.
1,5-Dimethyl-4-(phenyl)-1H-1,2,3-triazole:
Uniqueness
1,5-Dimethyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-1,2,3-triazole is unique due to the presence of the boronate ester group, which imparts distinct reactivity and versatility. This functional group allows for various chemical transformations and applications that are not possible with similar compounds lacking the boronate ester.
Properties
IUPAC Name |
1,5-dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)triazole |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18BN3O2/c1-7-8(12-13-14(7)6)11-15-9(2,3)10(4,5)16-11/h1-6H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IVFYAONFISBXBH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(N(N=N2)C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18BN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.08 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1657004-86-8 |
Source
|
Record name | 1,5-dimethyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-1,2,3-triazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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